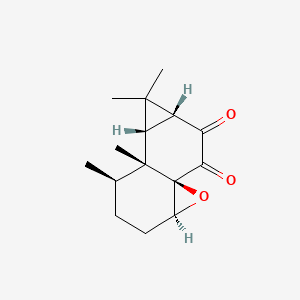
Kanshone C
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Kanshone C is a sesquiterpenoid compound isolated from the roots of Nardostachys chinensis, a plant belonging to the Valerianaceae family . It is an aristolane-type sesquiterpenoid with the chemical structure (1S, 10S)-8,9-dioxo-1,10-epoxyaristolane . This compound has garnered attention due to its potential therapeutic properties, particularly in the field of neuroinflammation and serotonin transporter regulation .
Preparation Methods
Kanshone C is typically obtained through the extraction and purification of the rhizomes of Nardostachys chinensis . The process involves the following steps:
Extraction: The rhizomes are first dried and then subjected to solvent extraction using methanol or hexane.
Purification: The extract is then purified using chromatographic techniques such as column chromatography and high-performance liquid chromatography (HPLC).
Isolation: This compound is isolated as a pure compound through further purification steps, including recrystallization.
Chemical Reactions Analysis
Kanshone C undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different oxidized derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into reduced forms using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions where functional groups are replaced by other groups.
Scientific Research Applications
Kanshone C has several scientific research applications:
Serotonin Transporter Regulation: This compound is a potent inhibitor of the serotonin transporter (SERT), making it a potential candidate for the treatment of neuropsychiatric and digestive disorders.
Medicinal Chemistry: This compound is being explored as a scaffold for developing drug candidates targeting SERT and other molecular targets involved in neuropsychiatric disorders.
Mechanism of Action
Kanshone C exerts its effects primarily through the inhibition of the serotonin transporter (SERT). By inhibiting SERT, this compound prevents the reuptake of serotonin into presynaptic neurons, thereby increasing the availability of serotonin in the synaptic cleft. This mechanism is crucial for its potential therapeutic effects in treating mood disorders such as depression and anxiety . Additionally, this compound modulates the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) signaling pathways, contributing to its anti-neuroinflammatory properties .
Comparison with Similar Compounds
Kanshone C is unique among sesquiterpenoids due to its strong inhibitory effect on the serotonin transporter. Similar compounds include:
Nardosinone: Another sesquiterpenoid from Nardostachys chinensis, known for its anti-inflammatory properties.
Isonardosinone: A sesquiterpenoid with similar anti-neuroinflammatory effects.
Kanshone E: Another aristolane-type sesquiterpenoid with comparable biological activities.
This compound stands out due to its potent inhibition of SERT, making it a promising candidate for further drug development .
Biological Activity
Kanshone C is a sesquiterpenoid derived from the plant Nardostachys jatamansi, known for its diverse biological activities. This article delves into the compound's biological properties, including its cytotoxicity, neuroprotective effects, and potential as a serotonin transporter (SERT) regulator, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound is characterized as an aristolane-type sesquiterpenoid with a molecular formula of C12H22O3. Its structural features contribute to its biological activities, particularly its ability to interact with various biological targets.
Biological Activities
1. Cytotoxicity
This compound has demonstrated significant cytotoxic effects against various cancer cell lines. In studies, it was evaluated alongside other sesquiterpenoids for its ability to inhibit cell proliferation. The results indicated that this compound exhibited dose-dependent cytotoxicity against hepatocellular carcinoma cells, showcasing its potential as an anticancer agent.
2. Neuroprotective Effects
Research has highlighted this compound's protective effects against oxidative stress-induced neuronal damage. In a study involving rat hepatocytes, the compound significantly reduced cell death caused by D-galactosamine, indicating its potential for liver protection.
3. Serotonin Transporter Inhibition
This compound has been identified as a potent inhibitor of the serotonin transporter (SERT). This activity suggests its potential application in treating mood disorders by modulating serotonin levels in the brain.
Case Studies
Case Study 1: Anticancer Activity
In a controlled laboratory setting, this compound was administered to HepG2 cells at varying concentrations. The results indicated a significant reduction in cell viability at concentrations above 10 µM, supporting its role as a potential therapeutic agent against liver cancer.
Case Study 2: Neuroprotection in Animal Models
In vivo studies involving rats subjected to oxidative stress demonstrated that treatment with this compound resulted in lower levels of malondialdehyde (MDA), a marker of oxidative damage, compared to untreated controls. This suggests that this compound may enhance antioxidant defenses in neuronal tissues.
The biological activity of this compound is attributed to its ability to modulate cellular pathways involved in apoptosis and oxidative stress responses. Its interaction with SERT indicates a mechanism that could influence neurotransmitter dynamics, potentially leading to therapeutic benefits in mood regulation.
Properties
Molecular Formula |
C15H20O3 |
|---|---|
Molecular Weight |
248.32 g/mol |
IUPAC Name |
(1R,3S,6R,7R,8S,10R)-6,7,9,9-tetramethyl-2-oxatetracyclo[5.5.0.01,3.08,10]dodecane-11,12-dione |
InChI |
InChI=1S/C15H20O3/c1-7-5-6-8-15(18-8)12(17)10(16)9-11(13(9,2)3)14(7,15)4/h7-9,11H,5-6H2,1-4H3/t7-,8+,9-,11+,14-,15-/m1/s1 |
InChI Key |
NGUGLLPTHUYIGI-CKRUZVNXSA-N |
Isomeric SMILES |
C[C@@H]1CC[C@H]2[C@@]3([C@]1([C@H]4[C@H](C4(C)C)C(=O)C3=O)C)O2 |
Canonical SMILES |
CC1CCC2C3(C1(C4C(C4(C)C)C(=O)C3=O)C)O2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















